molecular formula C19H14IN3O2 B3747119 4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

Cat. No.: B3747119
M. Wt: 443.2 g/mol
InChI Key: UYGLRHJBSBSBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is a complex organic compound that features a combination of iodophenyl, quinolyl, and oxadiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in the iodophenyl group can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline and oxadiazole moieties can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide in acetone.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the iodine atom can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used as a probe or marker in various biological assays due to its distinctive chemical properties.

Mechanism of Action

The mechanism of action of 4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER depends on its specific application:

    In Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.

    In Materials Science: The compound’s electronic properties can be exploited in the design of organic electronic devices, where it may participate in charge transport processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER is unique due to the combination of its three distinct functional groups, which confer a range of chemical and physical properties that are not found in simpler compounds

Properties

IUPAC Name

5-[(4-iodophenoxy)methyl]-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14IN3O2/c1-12-10-16(15-4-2-3-5-17(15)21-12)19-22-18(25-23-19)11-24-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGLRHJBSBSBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)COC4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Reactant of Route 2
Reactant of Route 2
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Reactant of Route 3
Reactant of Route 3
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Reactant of Route 4
Reactant of Route 4
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Reactant of Route 5
Reactant of Route 5
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER
Reactant of Route 6
4-IODOPHENYL {[3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.